URB602
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
URB602 can be synthesized through a series of chemical reactions involving the esterification of [1,1’-biphenyl]-3-yl-carbamic acid with cyclohexanol. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions . The product is then purified through recrystallization to obtain a crystalline solid with a high degree of purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade equipment to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
URB602 primarily undergoes hydrolysis reactions, where it inhibits the enzyme monoacylglycerol lipase (MAGL) through a noncompetitive mechanism . This inhibition prevents the breakdown of monoacyl glycerol compounds, leading to increased levels of these compounds in biological systems .
Common Reagents and Conditions
The hydrolysis inhibition by this compound typically occurs under physiological conditions, with the compound being effective at micromolar concentrations . The reaction does not require any additional reagents, as it relies on the interaction between this compound and the enzyme MAGL .
Major Products Formed
The primary effect of this compound is the increased concentration of monoacyl glycerol compounds, such as 2-arachidonoylglycerol, in the system. This leads to various downstream effects, including modulation of pain and stress responses .
Scientific Research Applications
Mechanism of Action
URB602 exerts its effects by inhibiting the enzyme monoacylglycerol lipase (MAGL), which is responsible for the hydrolysis of monoacyl glycerol compounds . This inhibition is noncompetitive, meaning that this compound binds to a site on the enzyme other than the active site, preventing the enzyme from breaking down its substrates . The result is an increased concentration of monoacyl glycerol compounds, such as 2-arachidonoylglycerol, which can then interact with cannabinoid receptors to produce various physiological effects .
Comparison with Similar Compounds
URB602 is part of a class of compounds known as monoacylglycerol lipase inhibitors. Similar compounds include:
URB754: Another inhibitor of monoacylglycerol lipase, but with different binding characteristics and potency.
JZL184: A more potent and selective inhibitor of monoacylglycerol lipase compared to this compound.
KML29: A newer inhibitor with improved selectivity and potency over this compound.
This compound is unique in its noncompetitive inhibition mechanism and its relatively low potency compared to other inhibitors like JZL184 and KML29 . This makes it a useful tool for studying the enzyme’s function without completely abolishing its activity .
Properties
IUPAC Name |
cyclohexyl N-(3-phenylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22-18-12-5-2-6-13-18)20-17-11-7-10-16(14-17)15-8-3-1-4-9-15/h1,3-4,7-11,14,18H,2,5-6,12-13H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVUFQYJOSFTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450611 | |
Record name | URB602 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565460-15-3 | |
Record name | Carbamic acid, N-[1,1′-biphenyl]-3-yl-, cyclohexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565460-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | URB-602 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0565460153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | URB602 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | URB-602 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8371SFA9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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